molecular formula C26H24Cl2N6O3S2 B287783 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate

2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate

Cat. No. B287783
M. Wt: 603.5 g/mol
InChI Key: BROMNSLZDNPUJA-YESHOFFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate is not fully understood. However, it is believed to function as a hole-transport material in OLEDs and OPVs by facilitating the movement of positive charges through the device. In DSSCs, it is believed to act as a photosensitizer by absorbing light and generating electrons that can be used to generate electricity.
Biochemical and Physiological Effects:
There is currently no research available on the biochemical and physiological effects of 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate in lab experiments is its high solubility in common organic solvents such as chloroform and dichloromethane. This makes it easy to dissolve and handle in experiments. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate. One potential direction is to study its use as a hole-transport material in other types of devices, such as field-effect transistors (FETs). Another direction is to investigate its potential as a photosensitizer in other types of solar cells, such as perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis method for 2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,5-dicyano-4-(4-methylbenzenesulfonate)phenylthio)-2,6-bis(dimethylaminomethylene) cyclohexanone with chlorosulfonic acid and thionyl chloride. This reaction results in the formation of the desired compound with a yield of around 60%.

Scientific Research Applications

2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs).

properties

Product Name

2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate

Molecular Formula

C26H24Cl2N6O3S2

Molecular Weight

603.5 g/mol

IUPAC Name

[2-[2,6-bis[(Z)-[chloro(dimethylamino)methylidene]amino]-3,5-dicyano-4H-thiopyran-4-yl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H24Cl2N6O3S2/c1-16-10-12-17(13-11-16)39(35,36)37-21-9-7-6-8-18(21)22-19(14-29)23(31-25(27)33(2)3)38-24(20(22)15-30)32-26(28)34(4)5/h6-13,22H,1-5H3/b31-25+,32-26+

InChI Key

BROMNSLZDNPUJA-YESHOFFLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C(=C(SC(=C3C#N)/N=C(\Cl)/N(C)C)/N=C(\Cl)/N(C)C)C#N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C(=C(SC(=C3C#N)N=C(N(C)C)Cl)N=C(N(C)C)Cl)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C(=C(SC(=C3C#N)N=C(N(C)C)Cl)N=C(N(C)C)Cl)C#N

Origin of Product

United States

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